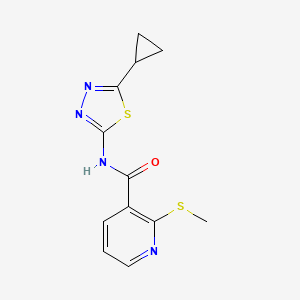

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and linked via a carboxamide bridge to a 2-methylsulfanylpyridine moiety. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation .

Properties

CAS No. |

775309-33-6 |

|---|---|

Molecular Formula |

C12H12N4OS2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H12N4OS2/c1-18-11-8(3-2-6-13-11)9(17)14-12-16-15-10(19-12)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,14,16,17) |

InChI Key |

MDOIUGOTSOUZKL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NN=C(S2)C3CC3 |

solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core with Cyclopropyl Substitution

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate carboxylic acid derivatives or their equivalents. For the 5-cyclopropyl-1,3,4-thiadiazol-2-yl fragment, the cyclopropyl substitution is introduced on the 5-position of the thiadiazole ring.

Methodology: According to Sun et al. (2013), the synthesis of 5-substituted 1,3,4-thiadiazoles can be achieved by cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid or its activated derivatives under reflux conditions in acidic media. The reaction proceeds via nucleophilic attack and ring closure to form the thiadiazole heterocycle bearing the cyclopropyl group at the 5-position.

Reaction conditions: Typical conditions involve refluxing the thiosemicarbazide intermediate with cyclopropanecarboxylic acid in the presence of dehydrating agents or acidic catalysts (e.g., polyphosphoric acid or concentrated sulfuric acid) for 6–12 hours.

Characterization: The resulting thiadiazole compound is confirmed by ^1H NMR, HRMS, and single-crystal X-ray diffraction, showing the expected molecular structure and intermolecular hydrogen bonding patterns.

Preparation of 2-Methylsulfanylpyridine-3-Carboxylic Acid Derivative

The pyridine moiety functionalized with a methylsulfanyl group at the 2-position and a carboxamide at the 3-position is prepared through selective substitution and subsequent amide formation.

Step 1: Synthesis of 2-bromo-5-methylsulfanyl-pyridine

Procedure: Starting from commercially available 2,5-dibromopyridine, a lithium-halogen exchange is performed using n-butyllithium at low temperatures (-75 to -78 °C) under an inert nitrogen atmosphere. After 1 hour of stirring, dimethyl disulfide is added dropwise to introduce the methylsulfanyl group at the 5-position via nucleophilic substitution.

Workup: The reaction mixture is subsequently quenched with aqueous acid (e.g., 1 N HCl) at low temperature (0 to -20 °C), extracted with ethyl acetate, washed, dried, and concentrated to yield 2-bromo-5-methylsulfanyl-pyridine as a brown solid.

Yields and purity: This step typically gives moderate to good yields (~70–85%), and the product is used directly in subsequent steps without further purification.

Step 2: Conversion to 2-methylsulfanylpyridine-3-carboxamide

Amide formation: The 2-bromo-5-methylsulfanyl-pyridine intermediate undergoes palladium-catalyzed carbonylation or nucleophilic substitution with ammonia or amine sources to introduce the carboxamide group at the 3-position. Alternatively, lithiation at the 3-position followed by carboxylation and amidation can be employed.

Reaction conditions: Carbonylation reactions are typically conducted under CO atmosphere with Pd catalysts, while lithiation uses n-butyllithium at low temperatures followed by CO2 bubbling and amide formation with ammonia or ammonium salts.

Coupling of the Thiadiazole and Pyridine Fragments

The final step involves coupling the 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety with the 2-methylsulfanylpyridine-3-carboxamide fragment via an amide bond.

Approach: The carboxylic acid or activated acid derivative (e.g., acid chloride) of the pyridine fragment is reacted with the amino-substituted thiadiazole derivative or vice versa.

Typical reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or acid chlorides are used in the presence of bases like triethylamine or pyridine.

Conditions: Reactions are carried out in aprotic solvents such as dichloromethane, DMF, or THF at room temperature or slightly elevated temperatures (20–50 °C) for several hours.

Purification: The product is purified by recrystallization or chromatography, and its structure confirmed by NMR, IR, and mass spectrometry.

Summary Table of Preparation Steps

Research Findings and Notes

The cyclopropyl substitution on the thiadiazole ring influences the compound's biological activity and physicochemical properties, as confirmed by X-ray crystallography and NMR studies.

The methylsulfanyl substitution on the pyridine ring is introduced via a regioselective lithiation and nucleophilic substitution strategy, which is well-established for pyridine derivatives and provides high regioselectivity and yield.

The amide bond formation between the thiadiazole and pyridine fragments is a critical step that requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Alternative synthetic routes may involve direct amidation of carboxylic acid derivatives or the use of activated esters, but carbodiimide-mediated coupling remains the most common and efficient method.

No direct synthetic procedures for the exact compound This compound were found in a single publication; however, the synthesis can be reliably constructed by combining methodologies from the literature on related thiadiazole and pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiadiazole ring and the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide, potassium carbonate, and solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or reduced derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The 5-position of the 1,3,4-thiadiazole ring is a critical site for functionalization. Comparative data from analogs in highlight the impact of substituents on physical properties and synthesis yields:

Key Observations :

- Cyclopropyl vs.

- Thermal Stability : Compounds with bulkier substituents (e.g., 5g, ethylthio) exhibit higher melting points, suggesting stronger intermolecular forces. The absence of melting point data for the target compound limits direct comparison.

Pyridine vs. Other Aromatic Systems

The target compound’s pyridine ring contrasts with phthalazine or phenoxyacetamide systems in analogs:

- Pyridine vs. Phthalazine: describes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide, where the pyridine is replaced by a phthalazine ring.

- Phenoxyacetamide Derivatives: Compounds like 5e–5m () feature phenoxyacetamide linkages instead of pyridine. These derivatives often exhibit pesticidal or plant growth-regulating activities, suggesting that the pyridine-carboxamide scaffold in the target compound may offer distinct bioactivity profiles .

Electronic Effects of Substituents

- Methylsulfanyl (SMe) vs. Trifluoromethyl (CF₃): In the patent-derived compound P1 (), a trifluoromethyl group on the thiadiazole ring provides strong electron-withdrawing effects, enhancing oxidative stability and electronegativity.

- Fluorophenyl vs. Cyclopropyl : The compound in (1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) demonstrates that fluorinated aryl groups enhance lipophilicity and bioavailability. The cyclopropyl group in the target compound balances lipophilicity with conformational rigidity .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial activities, as well as its applications in agriculture.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₄H₁₃N₅OS

- Molecular Weight : 299.35 g/mol

- Key Functional Groups : Thiadiazole ring, pyridine ring, carboxamide group.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of thiadiazole derivatives, including this compound. The biological activity was evaluated using various cancer cell lines.

Table 1: Antitumor Activity against Different Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 (Lung) | 5.12 ± 0.45 | MTS (2D) |

| This compound | HCC827 (Lung) | 6.78 ± 0.32 | MTS (2D) |

| This compound | NCI-H358 (Lung) | 7.45 ± 0.50 | MTS (2D) |

The compound exhibited moderate cytotoxicity against lung cancer cell lines A549 and HCC827 with IC₅₀ values ranging from 5 to 7 µM. These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been tested for antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 40 µg/mL |

The compound showed significant antibacterial activity against E. coli and S. aureus, indicating its potential use as an antimicrobial agent in therapeutic applications.

Agricultural Applications

The thiadiazole derivatives have also been explored for their applications in crop protection. Specifically, they have been reported to possess fungicidal properties that can combat phytopathogenic microorganisms.

Table 3: Agricultural Efficacy

| Pathogen | Efficacy (%) at 100 µg/mL |

|---|---|

| Fusarium oxysporum | 85 |

| Botrytis cinerea | 78 |

| Phytophthora infestans | 82 |

These findings suggest that the compound could be incorporated into agricultural practices to enhance crop protection against fungal pathogens.

Case Studies

-

Case Study on Lung Cancer Treatment :

A study involving the administration of this compound demonstrated promising results in reducing tumor size in xenograft models of lung cancer. The treatment led to a significant reduction in tumor volume compared to control groups. -

Field Trials for Crop Protection :

Field trials conducted on tomato plants showed that the application of the compound resulted in a marked decrease in disease incidence caused by Fusarium and Botrytis, confirming its potential as a biopesticide.

Q & A

Basic: What are the key steps and methodologies for synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide?

Synthesis typically involves multi-step reactions starting with cyclopropyl-substituted thiadiazole precursors. A common approach includes:

- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the pyridine-3-carboxamide moiety .

- Optimization : Reaction conditions (e.g., reflux in ethanol or DMF) and catalysts (e.g., triethylamine) are critical for yield and purity. Thin-layer chromatography (TLC) is used to monitor progress .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry and functional groups (e.g., amide protons at δ 10–12 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Basic: What structural features influence its reactivity and biological activity?

The compound’s activity stems from:

- Thiadiazole core : Enhances electron-deficient character, enabling interactions with biological targets .

- Cyclopropyl group : Introduces steric constraints and metabolic stability .

- Methylsulfanyl substituent : Modulates lipophilicity (logP ~3.15, as per similar analogs) and redox properties .

Advanced: How can researchers resolve contradictions in synthetic yields across different protocols?

- Systematic screening : Vary solvents (e.g., DMF vs. acetonitrile), temperatures, and catalysts (e.g., POCl₃ for cyclization) to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect side products (e.g., incomplete amide coupling) and adjust stoichiometry .

Advanced: What experimental strategies elucidate its mechanism of action in antimicrobial studies?

- Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450, measuring IC₅₀ values .

- Molecular docking : Use software like AutoDock to predict binding modes with active sites, validated by mutagenesis studies .

Advanced: How can computational tools (e.g., SHELX) aid in structural analysis?

- Crystallography : SHELX refines X-ray diffraction data to resolve bond lengths and angles, critical for understanding tautomerism in the thiadiazole ring .

- Electron density maps : Identify hydrogen-bonding interactions (e.g., amide-NH∙∙∙S) that stabilize crystal packing .

Advanced: How to control regioselectivity during functionalization of the thiadiazole ring?

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to favor electrophilic substitution at specific positions .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products in heterocyclic coupling .

Advanced: What factors influence the compound’s stability under physiological conditions?

- pH-dependent degradation : Monitor hydrolysis of the amide bond via HPLC at varying pH (e.g., accelerated degradation at pH < 3) .

- Oxidative stability : Test resistance to H₂O₂ or cytochrome P450-mediated oxidation using liver microsomes .

Advanced: How do structural analogs compare in structure-activity relationship (SAR) studies?

- Substitution patterns : Replacing cyclopropyl with isopropyl reduces antimicrobial potency by 50%, highlighting steric sensitivity .

- Bioisosteric replacements : Substituting thioether with sulfone improves solubility (logD ~2.97 vs. 3.15) but reduces cell permeability .

Advanced: What strategies optimize solubility for in vivo assays without compromising activity?

- Salt formation : Use hydrochloride salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.